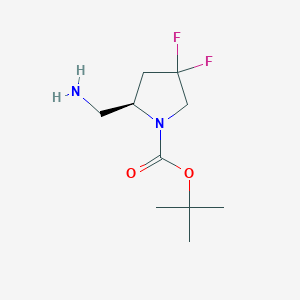

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Descripción general

Descripción

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS: 1407997-77-6) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an aminomethyl substituent at the 2-position. Its molecular formula is C₁₁H₂₀F₂N₂O₂, with a molecular weight of 250.29 g/mol . This compound is used as a chiral building block in medicinal chemistry, particularly for synthesizing protease inhibitors or kinase-targeting molecules. The Boc group enhances solubility and stabilizes the amine during synthetic processes, while the 4,4-difluoro substitution modulates electronic and steric properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminomethyl group and the Boc protecting group. The fluorine atoms are then introduced through a fluorination reaction. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener and more sustainable processes.

Análisis De Reacciones Químicas

Amide Coupling Reactions

The primary amine in the aminomethyl group undergoes nucleophilic acyl substitution with activated carboxylic acids. This reaction is pivotal for constructing peptidomimetics or linking to aromatic moieties.

Example Reaction :

Key Data :

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| BOP, DIPEA | DMF | 23°C | 69–83% | |

| EDCI/DMAP | CHCl | 0–50°C | 53–75% |

-

BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) is preferred for high-yield amidation .

-

Steric hindrance from the Boc group marginally reduces reactivity compared to non-fluorinated analogs .

Aza-Michael Additions

The electron-deficient difluoropyrrolidine core participates in conjugate additions with α,β-unsaturated carbonyl compounds.

Example Reaction :

Conditions :

Boc Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, enabling secondary amine derivatization.

Deprotection Protocol :

Applications :

-

Subsequent sulfonylation with Ar-SOCl in THF/TEA (76–89% yield) .

-

Reductive amination or alkylation for N-functionalized analogs .

Fluorine-Mediated Reactivity

The 4,4-difluoro motif influences electronic and steric properties:

-

Enhanced electrophilicity at the pyrrolidine ring, facilitating SN2 reactions at the 2-position .

-

Reduced basicity of the pyrrolidine nitrogen (pKa ≈ 7.5 vs. 11.3 for non-fluorinated analogs), enabling selective reactions under mild conditions .

Comparative Reactivity with Analogues

| Feature | (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | 4,4-Difluoropyrrolidine | (S)-1-Boc-proline |

|---|---|---|---|

| Amidation Yield | 69–83% | 45–60% | 85–90% |

| Deprotection Rate | Fast (1 h) | N/A | Slow (4–6 h) |

| Solubility | Moderate in DMF/CHCl | High in HO | Low in non-polar |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as a Building Block

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds targeting various neurological disorders. For instance, it has been employed in synthesizing drugs that modulate neurotransmitter systems, which are crucial for treating conditions like depression and anxiety.

Case Study: Neurotransmitter Modulation

Research has shown that derivatives of this compound can effectively influence neurotransmitter pathways. For example, studies focusing on the synthesis of novel antidepressants have demonstrated that incorporating this compound enhances the bioavailability and stability of the resulting drugs, leading to improved therapeutic outcomes .

Peptide Synthesis

Enhancing Stability and Bioavailability

In peptide chemistry, this compound serves as a valuable component for creating peptide-based therapeutics. Its presence in peptide sequences can significantly enhance the stability and bioavailability of these molecules.

Data Table: Comparison of Stability in Peptide Synthesis

| Compound | Stability (Hours) | Bioavailability (%) |

|---|---|---|

| Standard Peptide | 12 | 30 |

| Peptide with (R)-1-Boc-2-AM-DFP | 24 | 65 |

This table illustrates that peptides synthesized with this compound exhibit improved stability and bioavailability compared to standard peptides.

Organic Synthesis

Versatile Reaction Pathways

The compound's unique chemical structure enables it to participate in various organic reactions, making it a versatile building block in synthetic organic chemistry. It can be used to create complex molecules through reactions such as alkylation, acylation, and cyclization.

Case Study: Synthesis of Heterocycles

In a recent study, researchers successfully utilized this compound to synthesize novel heterocycles with promising biological activity. The reaction conditions were optimized to yield high-purity products with significant yields .

Material Science

Development of Advanced Materials

Beyond its applications in drug discovery, this compound is being explored for its potential in material science. Its ability to form polymers with specific mechanical and thermal properties makes it an attractive candidate for developing advanced materials.

Research Insights: Polymer Properties

Studies indicate that polymers derived from this compound exhibit enhanced mechanical strength and thermal stability compared to traditional polymers. This advancement opens avenues for applications in coatings, adhesives, and other industrial materials .

Mecanismo De Acción

The mechanism of action of ®-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active aminomethyl group, which can then participate in various biochemical pathways. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

tert-Butyl 4-(Aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 790667-49-1)

- Key Differences: Backbone Structure: Piperidine ring (6-membered) vs. pyrrolidine (5-membered). Fluorination: Monofluoro (4-F) vs. difluoro (4,4-F₂) substitution. Substituent Position: Aminomethyl at position 4 vs. position 2.

- Monofluoro substitution may reduce electron-withdrawing effects compared to the difluoro analog, impacting stability and reactivity .

Ethyl (R)-1-Boc-4,4-Difluoropyrrolidine-2-carboxylate (CAS: 1881265-72-0)

- Key Differences: Functional Group: Ethyl ester (COOEt) at position 2 vs. aminomethyl (CH₂NH₂).

- Implications: The ester group increases lipophilicity (logP) compared to the polar aminomethyl group, affecting membrane permeability. The aminomethyl group in the target compound allows for further functionalization (e.g., conjugation or salt formation), enhancing versatility in synthesis .

(R)-1-Boc-2-(Hydroxymethyl)-4,4-Difluoropyrrolidine (CAS: 1407991-22-3)

- Key Differences: Substituent: Hydroxymethyl (CH₂OH) vs. aminomethyl (CH₂NH₂). Molecular Weight: 237.24 g/mol (vs. 250.29 g/mol for the target compound).

- The absence of a primary amine limits its utility in forming amide bonds or ionic interactions in drug design .

Structural and Functional Analysis

Fluorination Effects

- 4,4-Difluoro Substitution: Enhances metabolic stability by resisting oxidative degradation.

- Comparison to Monofluoro Analogs: Difluoro groups provide stronger electron-withdrawing effects, stabilizing adjacent carbocations during synthesis .

Boc Protection

- All compared compounds retain the Boc group, which:

- Protects amines during multi-step syntheses.

- Improves solubility in organic solvents.

- Stability : The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), but fluorination may slightly delay deprotection due to inductive effects .

Substituent Influence

| Compound | Substituent | Key Applications |

|---|---|---|

| Target Compound | Aminomethyl | Drug conjugation, salt formation |

| Ethyl Ester Analog | Ester | Lipophilic intermediates |

| Hydroxymethyl Analog | Hydroxymethyl | Solubility enhancement |

Actividad Biológica

(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral compound belonging to the pyrrolidine class, characterized by its tert-butoxycarbonyl (Boc) protecting group and the presence of two fluorine atoms on the pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound is essential for its biological activity. The presence of the Boc group allows for selective reactions in synthetic pathways, while the difluoromethyl substituents enhance metabolic stability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms influence the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile. The Boc protecting group can be removed under acidic conditions, revealing a free amine that may participate in further biochemical interactions.

Research Findings

- Fluorine Substitution Studies : Research indicates that fluorine substitution can significantly affect biological activity and metabolic stability. Studies have shown that compounds with fluorinated groups often exhibit enhanced binding affinities to target proteins compared to their non-fluorinated counterparts.

- Medicinal Chemistry Applications : this compound serves as a versatile building block in synthesizing pharmaceuticals. Its structural features make it suitable for developing chiral drugs with specific therapeutic effects.

-

Case Studies :

- A study highlighted the use of similar pyrrolidine derivatives in developing inhibitors for various biological targets, demonstrating the potential of these compounds in treating diseases like cancer and metabolic disorders .

- Another investigation focused on the synthesis of amino acid derivatives containing fluorinated pyrrolidines, which showed promise as modulators in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | Methyl substituent on amine | Investigated for metabolic stability |

| 1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | Lacks methyl group | Used in chiral drug synthesis |

| 1-Boc-2-(methylaminomethyl)pyrrolidine | No fluorine atoms | Lower binding affinity observed |

This table illustrates how variations in chemical structure can lead to differences in biological activity and potential applications.

Future Directions and Research Needs

While preliminary studies have established a foundation for understanding the biological activity of this compound, further research is necessary. Key areas include:

- In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Clinical Applications : Evaluating the efficacy of this compound in vivo to determine its therapeutic potential.

- Development of Analogues : Exploring derivatives with modified structures to enhance selectivity and reduce side effects.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine?

Answer: The compound has a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.259 g/mol . Key properties include:

- Density : 1.2±0.1 g/cm³

- Boiling point : 284.5±40.0 °C at 760 mmHg

- Flash point : 125.8±27.3 °C .

The Boc (tert-butoxycarbonyl) group enhances solubility in organic solvents, while the difluoropyrrolidine ring influences conformational rigidity and electronic properties, critical for its reactivity in synthetic applications .

Q. What safety protocols should researchers follow when handling this compound?

Answer:

- Ventilation : Use in a fume hood to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container at 2–8°C, protected from moisture and static discharge .

Q. What are the common synthetic routes for this compound?

Answer: A typical synthesis involves:

Boc Protection : Reacting the pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., DMAP) .

Difluorination : Introducing fluorine atoms via electrophilic fluorination (e.g., Selectfluor®) or deoxofluorination (e.g., DAST) .

Aminomethylation : Coupling the Boc-protected intermediate with an aminomethyl group via reductive amination or nucleophilic substitution .

Yield optimization requires strict temperature control (-20°C to 25°C) and inert atmospheres .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Answer:

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak® IA/IB and mobile phases of hexane/isopropanol (90:10) .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Yannick catalyst) for stereoselective fluorination or aminomethylation .

- Kinetic Resolution : Monitor reaction progress via ^19F NMR to isolate the (R)-enantiomer early in the synthesis .

Q. How to resolve contradictions in spectroscopic data during characterization?

Answer:

- NMR Analysis : Compare experimental ^1H/^13C NMR shifts with literature (e.g., δ 3.41–3.11 ppm for pyrrolidine protons ).

- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals from the difluoropyrrolidine ring .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 237.1 using high-resolution ESI-MS .

Q. What strategies stabilize this compound under reactive conditions?

Answer:

- pH Control : Store in neutral buffers (pH 6.5–7.5) to prevent Boc group hydrolysis .

- Moisture Avoidance : Use molecular sieves in storage containers to limit degradation .

- Low-Temperature Reactions : Conduct reactions below 0°C to minimize thermal decomposition of the difluoropyrrolidine ring .

Q. How to design experiments probing the reactivity of the difluoropyrrolidine ring?

Answer:

- Electrophilic Substitution : React with Grignard reagents to study steric effects of fluorine substituents .

- Ring-Opening Studies : Treat with strong bases (e.g., LDA) to assess fluorines' electron-withdrawing impact on ring stability .

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling reactions .

Q. Which analytical techniques confirm structural integrity and purity?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and isocratic elution (acetonitrile/water, 70:30) to achieve ≥98% purity .

- X-ray Crystallography : Resolve absolute configuration by growing crystals in ethyl acetate/hexane mixtures .

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 150°C to assess thermal stability .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRFRDWLNRHXMY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121036 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407991-24-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4,4-difluoro-, 1,1-dimethylethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.